1-Piperazineethanol,4-(2-aminoethyl)--alpha--methyl-(9CI)

Description

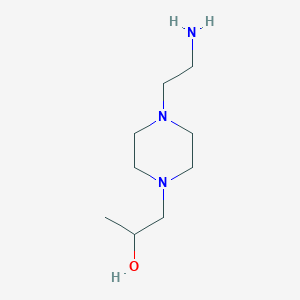

1-Piperazineethanol,4-(2-aminoethyl)-α-methyl-(9CI) is a piperazine derivative featuring a piperazine core substituted at position 4 with a 2-aminoethyl group and an α-methylated ethanol moiety. The "9CI" designation indicates its nomenclature alignment with the Chemical Abstracts Ninth Collective Index. Piperazine derivatives are widely studied for their versatility in pharmaceutical and catalytic applications due to their tunable electronic and steric properties .

Properties

Molecular Formula |

C9H21N3O |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

1-[4-(2-aminoethyl)piperazin-1-yl]propan-2-ol |

InChI |

InChI=1S/C9H21N3O/c1-9(13)8-12-6-4-11(3-2-10)5-7-12/h9,13H,2-8,10H2,1H3 |

InChI Key |

RIJVOTKRVIPNIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1CCN(CC1)CCN)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Piperazineethanol,4-(2-aminoethyl)–alpha–methyl-(9CI) typically involves the reaction of piperazine with an appropriate alkylating agent under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

1-Piperazineethanol,4-(2-aminoethyl)–alpha–methyl-(9CI) undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Piperazineethanol,4-(2-aminoethyl)–alpha–methyl-(9CI) has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Piperazineethanol,4-(2-aminoethyl)–alpha–methyl-(9CI) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and physicochemical differences between the target compound and selected analogs:

Pharmacological Activity Comparisons

- Clopenthixol and Fluphenazine derivatives (e.g., –13) demonstrate that bulky aromatic substituents (e.g., phenothiazine, thioxanthene) confer antipsychotic properties by enhancing receptor binding affinity. In contrast, the target compound’s 2-aminoethyl and α-methyl groups may prioritize applications in catalysis or as intermediates, lacking the steric bulk required for CNS activity .

Key Findings and Implications

Bulky aromatic substituents (e.g., phenothiazine) are critical for CNS activity, absent in the target compound .

Synthetic Flexibility :

- Piperazine derivatives are amenable to diverse functionalization (e.g., acetylation, allylation), enabling tailored applications in drug design or materials science .

Data Gaps: Limited experimental data (e.g., solubility, stability) for the target compound necessitate further characterization.

Biological Activity

1-Piperazineethanol, 4-(2-aminoethyl)-α-methyl-(9CI) is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, synthesizing findings from diverse sources, including case studies and research data.

Chemical Structure and Properties

1-Piperazineethanol, 4-(2-aminoethyl)-α-methyl-(9CI) is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₈N₂O

- Molecular Weight : 198.28 g/mol

The compound features a piperazine ring, which is known for its role in various biological activities due to its ability to interact with neurotransmitter receptors.

Pharmacological Effects

Research has indicated that 1-Piperazineethanol, 4-(2-aminoethyl)-α-methyl-(9CI) exhibits several pharmacological effects:

- Inotropic Effects : A study demonstrated that this compound has direct inotropic effects on cardiac tissues. It was observed to enhance the contractility of isolated rat hearts more effectively than guinea pig hearts, suggesting species-specific responses .

- Vasodilatory Activity : The compound also showed vasodilatory effects when administered intravenously in anesthetized dogs. While both the inotropic and vasodilatory activities were noted, the vasodilatory effect was more pronounced in related compounds .

The mechanism through which 1-Piperazineethanol exerts its effects appears to involve modulation of calcium ion influx in cardiac myocytes, leading to increased contractility. This is supported by comparisons with other known agents like DPI-201-106, which share structural similarities but differ in potency and efficacy .

Case Study 1: Cardiac Function

In a controlled study involving anesthetized dogs, the administration of 1-Piperazineethanol resulted in significant increases in cardiac output and reduced systemic vascular resistance. The results indicated a potential therapeutic role for this compound in managing heart failure or other cardiovascular conditions .

Case Study 2: Comparative Analysis

A comparative analysis with other piperazine derivatives revealed that while 1-Piperazineethanol had notable effects on cardiac tissues, it lacked certain moieties found in more potent analogs. This highlights the importance of structural modifications in enhancing biological activity .

Research Findings

| Study | Findings | |

|---|---|---|

| In Vivo Cardiac Study | Enhanced contractility in rat hearts; vasodilatory effects in dogs | Potential for use in heart failure treatments |

| Comparative Structural Analysis | Lacks key structural components for maximum potency | Structural modifications could enhance efficacy |

| Mechanistic Studies | Modulation of calcium influx linked to increased myocardial contractility | Validates the proposed mechanism of action |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.